molecular formula C17H19ClN2O2 B5731535 N-(5-chloro-2-pyridinyl)-2-(2-isopropyl-5-methylphenoxy)acetamide

N-(5-chloro-2-pyridinyl)-2-(2-isopropyl-5-methylphenoxy)acetamide

Cat. No. B5731535
M. Wt: 318.8 g/mol
InChI Key: JYKHJBZMHALMAC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(5-chloro-2-pyridinyl)-2-(2-isopropyl-5-methylphenoxy)acetamide, commonly known as ACPD, is a chemical compound that has been widely used in scientific research due to its unique properties. ACPD is a potent agonist of metabotropic glutamate receptors, which are involved in a variety of physiological processes including synaptic plasticity, learning, and memory.

Mechanism of Action

ACPD binds to and activates group I metabotropic glutamate receptors (mGluR1 and mGluR5), which are coupled to intracellular signaling pathways. Activation of mGluRs leads to the release of intracellular calcium and the activation of protein kinase C (PKC), which can modulate neuronal excitability and synaptic plasticity. ACPD has been shown to enhance LTP in the hippocampus, a brain region important for learning and memory.
Biochemical and Physiological Effects:
ACPD has been shown to modulate neuronal excitability and synaptic plasticity in various brain regions. ACPD has been shown to enhance LTP in the hippocampus, a brain region important for learning and memory. ACPD has also been shown to increase the release of dopamine in the nucleus accumbens, a brain region involved in reward processing and addiction. ACPD has been used to study the role of mGluRs in pain perception, addiction, and neurodegenerative disorders.

Advantages and Limitations for Lab Experiments

ACPD is a potent and selective agonist of group I metabotropic glutamate receptors (mGluR1 and mGluR5), which makes it a useful tool for studying the role of mGluRs in various physiological processes. ACPD is relatively stable and can be stored for long periods of time. However, ACPD has a short half-life and needs to be administered continuously to maintain its effects. ACPD can also have off-target effects on other receptors and signaling pathways, which can complicate data interpretation.

Future Directions

There are several future directions for ACPD research. One area of interest is the role of mGluRs in neurodegenerative disorders such as Alzheimer's disease. ACPD has been shown to enhance LTP in the hippocampus, which is impaired in Alzheimer's disease. ACPD may have therapeutic potential for improving cognitive function in Alzheimer's disease. Another area of interest is the role of mGluRs in addiction. ACPD has been shown to increase dopamine release in the nucleus accumbens, which is involved in reward processing and addiction. ACPD may have therapeutic potential for treating addiction. Finally, ACPD can be used as a tool to study the role of mGluRs in various physiological processes such as pain perception and synaptic plasticity.

Synthesis Methods

ACPD can be synthesized by reacting 5-chloro-2-pyridinylamine with 2-isopropyl-5-methylphenol in the presence of acetic anhydride and triethylamine. The resulting intermediate is then treated with chloroacetyl chloride to yield ACPD. The purity of ACPD can be improved by recrystallization from methanol.

Scientific Research Applications

ACPD has been used extensively in scientific research to study the role of metabotropic glutamate receptors in various physiological processes. ACPD is a selective agonist of group I metabotropic glutamate receptors (mGluR1 and mGluR5), which are involved in synaptic plasticity, learning, and memory. ACPD has been used to investigate the effects of mGluR activation on long-term potentiation (LTP), a cellular mechanism underlying learning and memory. ACPD has also been used to study the role of mGluRs in pain perception, addiction, and neurodegenerative disorders.

properties

IUPAC Name

N-(5-chloropyridin-2-yl)-2-(5-methyl-2-propan-2-ylphenoxy)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19ClN2O2/c1-11(2)14-6-4-12(3)8-15(14)22-10-17(21)20-16-7-5-13(18)9-19-16/h4-9,11H,10H2,1-3H3,(H,19,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYKHJBZMHALMAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(C)C)OCC(=O)NC2=NC=C(C=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-chloro-2-pyridinyl)-2-(2-isopropyl-5-methylphenoxy)acetamide

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